6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring
Mechanism of Action
Target of Action
They have been found to act as hypoglycemic agents, antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 .
Mode of Action
This could involve binding to the active site of the target protein and modulating its activity .
Biochemical Pathways
Given its potential roles as a hypoglycemic agent, calcium channel antagonist, and protein kinase inhibitor, it is likely that it affects pathways related to glucose metabolism, calcium signaling, and protein phosphorylation .
Result of Action
Given its potential roles as a hypoglycemic agent, calcium channel antagonist, and protein kinase inhibitor, it is likely that it has effects on cellular metabolism, ion homeostasis, and signal transduction .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with manganese-catalyzed oxidation systems, where it undergoes oxidation reactions The nature of these interactions involves the formation of intermediate compounds that participate in further biochemical processes
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of cyclopenta[b]pyridine, including this compound, exhibit biological activities such as hypoglycemic effects and inhibition of protein kinases . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to act as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream biochemical pathways . Additionally, it can bind to specific receptors or proteins, altering their conformation and function. These molecular interactions are essential for understanding the compound’s therapeutic potential and its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, although these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity reaches a plateau at certain concentrations. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites These metabolic pathways are essential for the compound’s bioavailability and its overall impact on cellular function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and its ability to reach target sites within the body. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell The compound’s activity and function are closely linked to its localization, as it needs to reach specific sites to exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol involves the oxidation of 2,3-cyclopentenopyridine analogues. This reaction can be catalyzed by manganese(II) triflate (Mn(OTf)2) and uses tert-butyl hydroperoxide (t-BuOOH) as the oxidant. The reaction is typically carried out at 25°C in water, yielding the desired product with high chemoselectivity .
Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. This reaction leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Manganese(II) triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Substitution: Various alkylating agents and nucleophiles can be used under mild conditions to introduce different substituents onto the pyridine ring.
Major Products Formed
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a nitrile group at the 3-position.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Oxidized form of the compound.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is unique due to its hydroxyl group, which imparts different chemical and biological properties compared to its analogues
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRSJDGVNWIEOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679722 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065609-70-2 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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